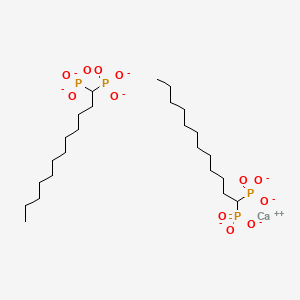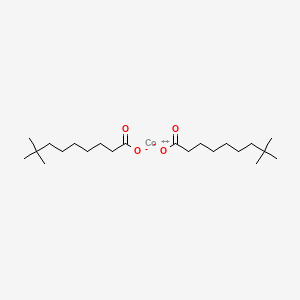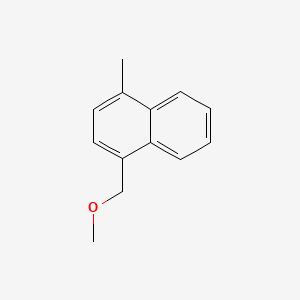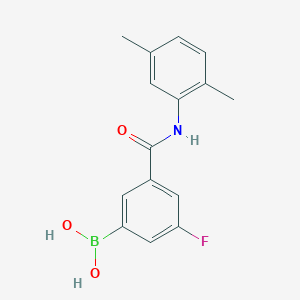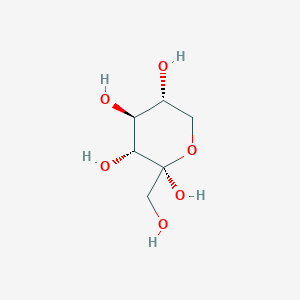
alpha-D-sorbopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-sorbopyranose: is a monosaccharide with the molecular formula C6H12O6 . It is a ketohexose, meaning it contains six carbon atoms and a ketone functional group. This compound is a stereoisomer of D-sorbose, specifically in the pyranose form with an alpha-configuration at the anomeric center .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-sorbopyranose can be synthesized through various methods. One common approach involves the use of D-xylose as the starting material. The absolute configuration of the compound is determined by the stereochemistry at the anomeric position . Another method involves the treatment of DL-sorbose with anhydrous hydrogen fluoride, which yields this compound along with other products .
Industrial Production Methods: Industrial production of this compound is less common, but it can be derived from the bioconversion of D-glucitol by specific strains of Pseudomonas . This method is advantageous due to its potential for large-scale production and the use of renewable resources.
Chemical Reactions Analysis
Types of Reactions: Alpha-D-sorbopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the ketone functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can oxidize this compound to produce corresponding acids.
Reduction: Sodium borohydride or lithium aluminum hydride can reduce the ketone group to form alcohols.
Substitution: Reactions with halogens or other electrophiles can lead to substitution at the hydroxyl groups.
Major Products:
Oxidation: Produces sorbic acid or other carboxylic acids.
Reduction: Results in the formation of sorbitol or other sugar alcohols.
Substitution: Leads to halogenated derivatives or other substituted compounds.
Scientific Research Applications
Alpha-D-sorbopyranose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-D-sorbopyranose involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in carbohydrate metabolism, such as aldose reductase and hexokinase. These interactions facilitate the conversion of this compound into other metabolites, which participate in various biochemical processes .
Comparison with Similar Compounds
Alpha-L-sorbopyranose: An enantiomer of alpha-D-sorbopyranose with similar chemical properties but different biological activities.
D-fructopyranose: Another ketohexose with a different configuration at the anomeric center.
D-glucopyranose: A related hexose with an aldehyde functional group instead of a ketone.
Uniqueness: this compound is unique due to its specific stereochemistry and its role as a ketohexose. Its distinct configuration at the anomeric center and its ability to participate in various biochemical pathways make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
41847-56-7 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m1/s1 |
InChI Key |
LKDRXBCSQODPBY-MOJAZDJTSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@](O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



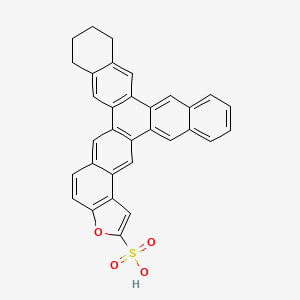
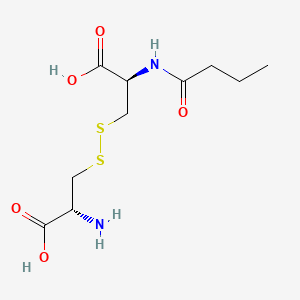
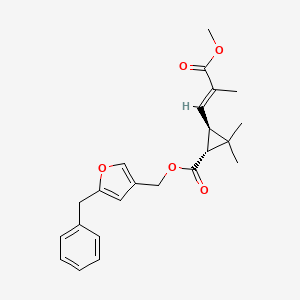

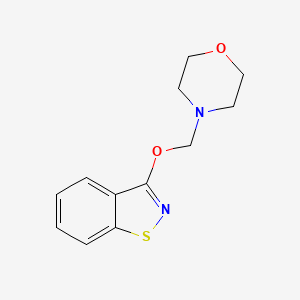
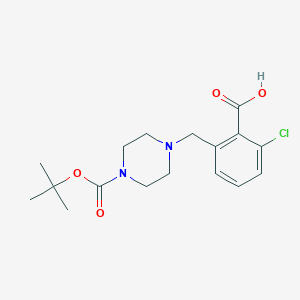

![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)
